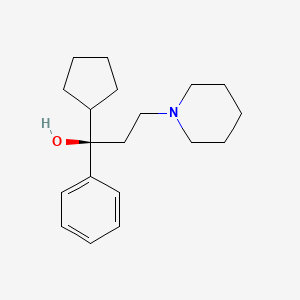
(R)-Cycrimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Cycrimine is a chiral compound known for its pharmacological properties. It is primarily used as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and other neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycrimine typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric synthesis, which employs chiral ligands or catalysts to favor the formation of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-Cycrimine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from its (S)-counterpart efficiently. The use of advanced technologies and equipment ensures high throughput and cost-effectiveness in the production process.
化学反应分析
Types of Reactions
®-Cycrimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ®-Cycrimine can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
®-Cycrimine has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a treatment for Parkinson’s disease and other neurological disorders due to its anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
®-Cycrimine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition reduces the excitatory effects of acetylcholine on neurons, leading to a decrease in symptoms such as tremors and muscle rigidity in Parkinson’s disease. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the cholinergic system.
相似化合物的比较
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Benztropine: Commonly used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Uniqueness of ®-Cycrimine
®-Cycrimine is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and other similar compounds. Its selective binding to certain muscarinic receptor subtypes also contributes to its distinct therapeutic profile.
属性
CAS 编号 |
184488-58-2 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1 |
InChI 键 |
SWRUZBWLEWHWRI-IBGZPJMESA-N |
手性 SMILES |
C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O |
规范 SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















